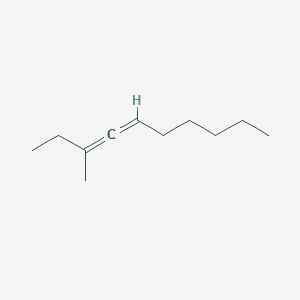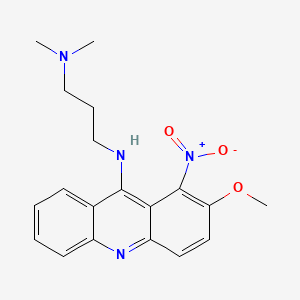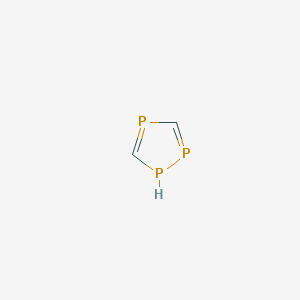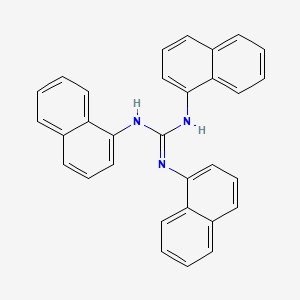
N,N',N''-Trinaphthalen-1-ylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’'-Trinaphthalen-1-ylguanidine: is a chemical compound characterized by the presence of three naphthyl groups attached to a guanidine core. Guanidines are known for their significant roles in various biological processes and their applications in pharmaceuticals and organocatalysis . The unique structure of N,N’,N’'-Trinaphthalen-1-ylguanidine makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Trinaphthalen-1-ylguanidine typically involves the reaction of naphthylamines with guanylating agents. One common method is the stepwise displacement of imidazole groups from di(imidazole-1-yl)methanimine by naphthylamines . This method provides a straightforward and efficient route to obtain the desired guanidine compound with high yields.
Industrial Production Methods: Industrial production of N,N’,N’'-Trinaphthalen-1-ylguanidine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’,N’'-Trinaphthalen-1-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The naphthyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’,N’'-Trinaphthalen-1-ylguanidine serves as a valuable scaffold in organic synthesis and organocatalysis. Its unique structure allows for the development of novel catalysts and intermediates in chemical reactions .
Biology: In biological research, the compound can be used to study the interactions of guanidine derivatives with biological molecules. Its structural features make it a potential candidate for investigating enzyme inhibition and receptor binding.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, N,N’,N’'-Trinaphthalen-1-ylguanidine can be used as an additive in materials science and as a precursor for the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’,N’'-Trinaphthalen-1-ylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidine core can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The naphthyl groups enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Diphenylguanidine: Used as a complexing agent and accelerator in rubber vulcanization.
N,N’-Disubstituted Guanidines: These compounds share the guanidine core but differ in the substituents attached to the nitrogen atoms.
Uniqueness: N,N’,N’'-Trinaphthalen-1-ylguanidine is unique due to the presence of three naphthyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
114238-40-3 |
|---|---|
Molekularformel |
C31H23N3 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
1,2,3-trinaphthalen-1-ylguanidine |
InChI |
InChI=1S/C31H23N3/c1-4-16-25-22(10-1)13-7-19-28(25)32-31(33-29-20-8-14-23-11-2-5-17-26(23)29)34-30-21-9-15-24-12-3-6-18-27(24)30/h1-21H,(H2,32,33,34) |
InChI-Schlüssel |
IWCBQTHHLTZLNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=NC3=CC=CC4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


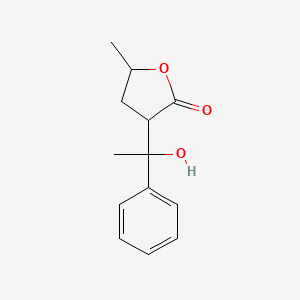
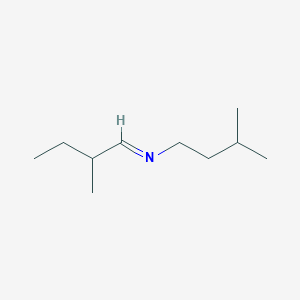
![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
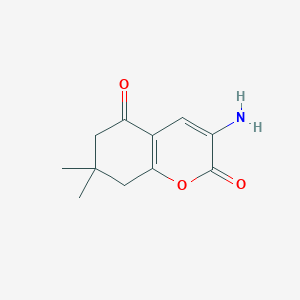
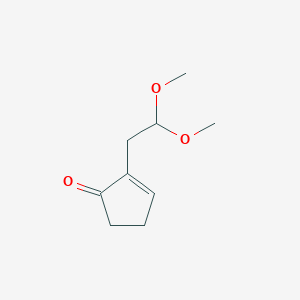
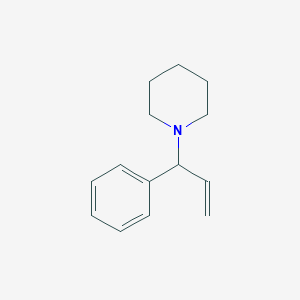

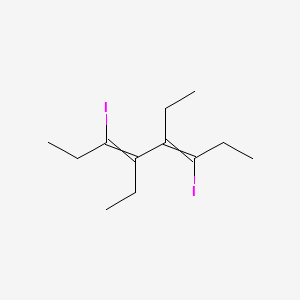
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)

